molecular formula C23H21ClN2O3 B213686 N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide

N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide

Cat. No. B213686
M. Wt: 408.9 g/mol
InChI Key: SIZAEWZQSKNKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention in the scientific community due to its promising therapeutic potential and unique mechanism of action.

Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide works by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that plays a critical role in the survival and proliferation of cancer cells. By blocking BTK activity, N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide can disrupt signaling pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects: In addition to its anti-cancer activity, N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide has also been shown to have immunomodulatory effects, including the ability to enhance the activity of T cells and natural killer cells. These effects may contribute to the compound's anti-tumor activity and provide additional therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide is its high potency and selectivity for BTK, which allows for effective inhibition of cancer cell growth with minimal off-target effects. However, the compound's relatively short half-life and limited solubility may limit its effectiveness in certain types of cancer or in combination with other therapies.

Future Directions

There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide, including the development of more potent and selective BTK inhibitors, the evaluation of N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide in combination with other anti-cancer therapies, and the investigation of its potential use in other disease contexts, such as autoimmune disorders.
In conclusion, N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide is a promising small molecule inhibitor that has shown significant potential for the treatment of various types of cancer. Its unique mechanism of action, high potency and selectivity, and immunomodulatory effects make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide involves several steps, including the coupling of 3-chlorobenzyl alcohol with 4-acetamidophenylboronic acid, followed by the addition of N-methylacetamide and 3-chlorophenol. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. These studies have demonstrated that N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide is highly effective in inhibiting the growth and proliferation of cancer cells, and can also induce apoptosis (programmed cell death) in these cells.

properties

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3-[(3-chlorophenoxy)methyl]benzamide

InChI

InChI=1S/C23H21ClN2O3/c1-16(27)26(2)21-11-9-20(10-12-21)25-23(28)18-6-3-5-17(13-18)15-29-22-8-4-7-19(24)14-22/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

SIZAEWZQSKNKGJ-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)COC3=CC(=CC=C3)Cl

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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